
Lévobutolol
Vue d'ensemble
Description
Le lévobunolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques couramment utilisé sous forme de gouttes ophtalmiques pour gérer l'hypertension oculaire et le glaucome à angle ouvert . Il est reconnu pour son efficacité à réduire la pression intraoculaire, ce qui en fait un agent thérapeutique précieux en ophtalmologie .
Applications De Recherche Scientifique
Pharmacological Profile
Levobunolol hydrochloride is recognized for its potent beta-blocking activity, being over 60 times more effective than its dextro isomer. It acts on both β(1) and β(2) adrenergic receptors, leading to a decrease in heart rate and blood pressure when administered systemically. However, its primary application remains in ophthalmology, where it effectively lowers IOP without significant local anesthetic effects or intrinsic sympathomimetic activity .
2.1. Treatment of Glaucoma
Levobunolol is primarily indicated for:
- Open-Angle Glaucoma : Clinical studies have demonstrated that levobunolol significantly reduces mean IOP by approximately 25-40% from baseline levels, with average reductions around 9 mm Hg over three months .
- Ocular Hypertension : It is effective in managing elevated IOP regardless of the presence of glaucoma, making it a versatile option for ophthalmologists.
2.2. Comparative Efficacy
Studies comparing levobunolol with other beta-blockers, particularly timolol, indicate comparable efficacy in reducing IOP:
- In a long-term study involving 391 patients, both levobunolol and timolol produced similar reductions in IOP (6.8 to 7.6 mm Hg) over 15 months .
- A four-year study confirmed that both drugs maintained similar efficacy profiles over extended periods .
Safety and Side Effects
Levobunolol's safety profile has been extensively evaluated:
- Common systemic effects include slight decreases in heart rate and blood pressure; however, significant adverse effects are rare.
- Ocular side effects are minimal, with no unexpected reactions reported during clinical trials .
- Caution is advised for patients with asthma or bronchospastic conditions due to potential bronchoconstriction from non-selective beta-blockade .
Case Studies and Clinical Trials
Several clinical trials have reinforced the efficacy and safety of levobunolol:
Mécanisme D'action
Target of Action
Levobunolol is a non-cardioselective beta blocker, which means it blocks both beta-1 and beta-2 receptors . The beta-2 receptors are dominant in the ciliary body, where they control the production of aqueous humor .
Mode of Action
This reduction is achieved by blocking endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Biochemical Pathways
Levobunolol’s action primarily affects the biochemical pathway involving cyclic adenosine monophosphate (AMP). By blocking the increase in AMP concentrations stimulated by endogenous catecholamines, Levobunolol reduces the production of aqueous humor .
Pharmacokinetics
Levobunolol quickly penetrates the cornea and reaches the aqueous humor. It is reduced to dihydrolevobunolol, which is equally active, in the eye’s tissues . The drug starts to lower intraocular pressure within an hour, reaches its maximum effect after two to six hours, and remains effective for up to 16 hours . The majority of the drug is excreted renally .
Result of Action
Levobunolol reduces both elevated and normal IOP in patients with or without glaucoma. In patients with elevated IOP, levobunolol reduces mean IOP by approximately 25-40% from baseline . As a nonselective beta-adrenergic blocking agent, it can produce both systemic pulmonary and cardiovascular effects following topical application to the eye. These effects include adverse pulmonary effects (e.g., bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate .
Action Environment
The action of Levobunolol can be influenced by various environmental factors. For instance, the drug may cause hypotension when combined with alpha blockers, calcium channel blockers, tricyclic antidepressants, and other drugs that lower blood pressure. It can also cause severe hypertension when combined with sympathomimetic drugs or MAO-A inhibitors, bradycardia when combined with antiarrhythmics or mefloquine, and hypoglycemia when combined with antidiabetic drugs such as insulin . These interactions highlight the importance of considering the patient’s overall medication regimen and health status when prescribing Levobunolol.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le chlorhydrate de lévobunolol est synthétisé par une réaction de substitution impliquant la S-1-tert-butyl-époxyméthylamine et la 5-hydroxy-1-tétralone . La réaction est acidifiée pour obtenir le produit cible, le chlorhydrate de lévobunolol. Cette méthode améliore la régiosélectivité, minimise les réactions secondaires et améliore le rendement et la pureté optique .
Méthodes de production industrielle : La production industrielle du chlorhydrate de lévobunolol suit des voies synthétiques similaires, en mettant l'accent sur l'optimisation des conditions réactionnelles pour atteindre un rendement et une pureté élevés. Le procédé implique l'utilisation d'agents alcalins et de solvants pour faciliter la réaction de substitution .
Analyse Des Réactions Chimiques
Types de réactions : Le lévobunolol subit diverses réactions chimiques, notamment :
Oxydation : Le lévobunolol peut être oxydé pour former du dihydrolevobunolol, qui conserve une activité pharmacologique.
Substitution : La synthèse du lévobunolol elle-même implique une réaction de substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Substitution : La réaction de substitution implique la S-1-tert-butyl-époxyméthylamine et la 5-hydroxy-1-tétralone en présence d'un agent alcalin.
Principaux produits :
Oxydation : Dihydrolevobunolol.
Substitution : Chlorhydrate de lévobunolol.
4. Applications de la recherche scientifique
Le lévobunolol a un large éventail d'applications de recherche scientifique :
Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.
Médecine : Principalement utilisé dans le traitement de l'hypertension oculaire et du glaucome à angle ouvert.
5. Mécanisme d'action
Le lévobunolol exerce ses effets en bloquant les récepteurs bêta-1 et bêta-2 adrénergiques . Cette action réduit la production d'humeur aqueuse dans l'œil, abaissant ainsi la pression intraoculaire . Le mécanisme exact implique l'inhibition des augmentations stimulées par les catécholamines endogènes des concentrations d'adénosine monophosphate cyclique dans les processus ciliaires .
Composés similaires :
Comparaison :
Lévobunolol contre Timolol : Tous deux sont des bêtabloquants non sélectifs utilisés pour le glaucome, mais le lévobunolol peut présenter une incidence plus élevée de réactions allergiques.
Lévobunolol contre Bétaxolol : Le lévobunolol est non sélectif, affectant à la fois les récepteurs bêta-1 et bêta-2, tandis que le bétaxolol cible sélectivement les récepteurs bêta-1, ce qui pourrait réduire les effets secondaires pulmonaires.
Les propriétés uniques de blocage bêta non sélectif du lévobunolol et son efficacité à réduire la pression intraoculaire en font un composé précieux en ophtalmologie et au-delà.
Comparaison Avec Des Composés Similaires
Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic antagonist with similar applications but different receptor selectivity.
Comparison:
Levobunolol vs. Timolol: Both are non-selective beta blockers used for glaucoma, but levobunolol may have a higher incidence of allergic reactions.
Levobunolol vs. Betaxolol: Levobunolol is non-selective, affecting both beta-1 and beta-2 receptors, while betaxolol selectively targets beta-1 receptors, potentially reducing pulmonary side effects.
Levobunolol’s unique non-selective beta-blocking properties and its efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology and beyond.
Activité Biologique
Levobunolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article provides a detailed overview of its biological activity, including its pharmacodynamics, metabolism, clinical efficacy, and safety profile.
Levobunolol reduces IOP by decreasing the production of aqueous humor in the eye. Although the exact mechanism is not fully understood, it is believed to involve the blockade of beta-adrenergic receptors, which inhibits catecholamine-stimulated increases in cyclic adenosine monophosphate (cAMP) concentrations within the ciliary processes .
Pharmacokinetics
- Absorption : Approximately 80% of levobunolol is absorbed after topical administration.
- Half-life : The drug has a half-life of about 20 hours.
- Metabolism : It is primarily metabolized in the liver, with dihydrolevobunol being its main active metabolite, exhibiting similar biological activity .
- Excretion : Most of the drug is excreted renally, with studies showing that over 90% of radioactivity from administered doses was recovered in urine and feces within five days .
Efficacy in Clinical Studies
Levobunolol has been evaluated in various clinical trials for its efficacy in lowering IOP. Below are key findings from notable studies:
Safety Profile
Levobunolol is generally well-tolerated; however, it can produce systemic effects due to its non-selective beta-blocking properties. Common adverse effects include:
- Bradycardia
- Hypotension
- Bronchospasm
- Fatigue
In clinical trials, slight decreases in heart rate and blood pressure were observed, but no unexpected adverse ocular or systemic reactions were reported .
Case Studies
- Long-Term Efficacy : A four-year study demonstrated that levobunolol maintained effective IOP control with a favorable safety profile over an extended period .
- Comparison Study : In a multicenter evaluation comparing levobunolol to timolol, both drugs showed similar efficacy in controlling IOP without significant ocular side effects .
Propriétés
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043833 | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-01 g/L | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
47141-42-4 | |
Record name | Levobunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobunolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOBUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-211 °C, 209 - 211 °C | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levobunolol hydrochloride exert its therapeutic effect in treating glaucoma?
A: Levobunolol hydrochloride is a nonselective beta-adrenergic receptor antagonist [ [], [], [], [], [], [], [], []]. It primarily targets β-adrenergic receptors located on the ciliary epithelium in the eye. By blocking these receptors, levobunolol hydrochloride reduces the production of aqueous humor, the fluid that fills the front part of the eye [ [], []]. This action leads to a decrease in intraocular pressure (IOP), which is the primary goal of glaucoma treatment [ [], [], [], [], [], [], []].
Q2: What is the molecular formula and weight of levobunolol hydrochloride?
A2: While the provided abstracts do not contain the molecular formula and weight of levobunolol hydrochloride, these can be readily found in drug information resources.
Q3: Has levobunolol hydrochloride been incorporated into ocular drug delivery systems?
A: Yes, researchers have explored incorporating levobunolol hydrochloride into ocular inserts using polymers like ethyl cellulose and Eudragit RL100. This approach aims to increase the drug's contact time with the eye and achieve controlled release, improving therapeutic efficacy and potentially reducing administration frequency [ []].
Q4: Are there any known compatibility issues between levobunolol hydrochloride and common pharmaceutical excipients?
A: While the provided abstracts don't detail specific compatibility issues, one study mentions that the presence of pilocarpine in a levobunolol hydrochloride ophthalmic solution significantly affected the drug's ocular absorption due to pH differences and buffering capacity [ []]. This highlights the importance of carefully considering excipient compatibility during formulation development.
Q5: How does the structure of levobunolol relate to its activity as a beta-blocker?
A: Although the provided abstracts don't delve into specific structure-activity relationships, research indicates that levobunolol's structure is similar to propranolol, a well-known beta-blocker [ []]. The presence of specific chemical groups and their spatial arrangement contribute to levobunolol's binding affinity for beta-adrenergic receptors.
Q6: How is levobunolol hydrochloride metabolized, and are its metabolites pharmacologically active?
A: Levobunolol hydrochloride undergoes metabolism in the body, with dihydrolevobunolol identified as a major metabolite [ []]. Importantly, dihydrolevobunolol exhibits comparable potency to levobunolol in terms of its beta-blocking activity [ []]. Recent research using rat, rabbit, and human S9 fractions has revealed additional metabolites, including a previously unreported direct acetyl conjugate of levobunolol [ []].
Q7: Does the route of administration (topical vs. systemic) influence levobunolol's pharmacokinetic profile?
A: Yes, topical ocular administration of levobunolol hydrochloride results in significantly lower plasma levels compared to systemic administration [ []]. Research indicates that topical application achieves high drug concentrations in the aqueous humor, effectively blocking beta-receptors within the eye while minimizing systemic exposure and potential side effects [ []].
Q8: Does the drop size of levobunolol hydrochloride ophthalmic solutions influence its efficacy or safety?
A: A study investigating the effect of varying drop sizes (20, 35, and 50 μL) of a 0.5% levobunolol hydrochloride solution found no clinically significant differences in either its efficacy in lowering IOP or its systemic safety profile [ []].
Q9: What animal models have been used to study levobunolol hydrochloride's effects on IOP?
A: Researchers have employed rabbit models to investigate the ocular pharmacokinetics of levobunolol hydrochloride [ [], [], []]. These studies provide insights into the drug's concentration-time profiles in various ocular tissues, aiding in understanding its mechanism of action and potential for efficacy in humans.
Q10: What analytical techniques are commonly employed to quantify levobunolol hydrochloride in biological fluids?
A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with various detection methods to accurately quantify levobunolol hydrochloride and its metabolites in biological samples, including plasma and aqueous humor [ [], [], [], []]. These methods provide essential data for pharmacokinetic and metabolic studies.
Q11: Are there any non-beta-blocker medications available for treating glaucoma, and how does their mechanism of action differ from levobunolol hydrochloride?
A: Yes, medications like prostaglandin analogs (e.g., latanoprost) and carbonic anhydrase inhibitors (e.g., dorzolamide) offer alternative mechanisms for lowering IOP. Prostaglandin analogs primarily increase aqueous humor outflow, while carbonic anhydrase inhibitors reduce aqueous humor production through a different pathway than beta-blockers [ [], []].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.